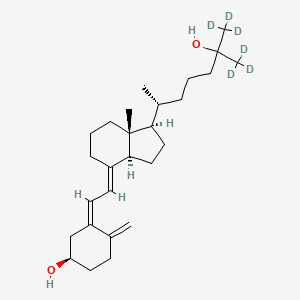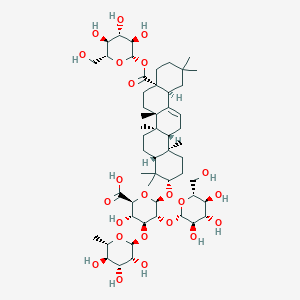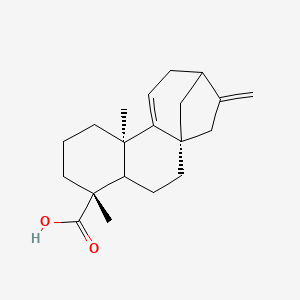![molecular formula C55H101F3N15O17P B12426853 [pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
[pThr3]-CDK5 Substrate (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[pThr3]-CDK5 Substrate (TFA) is a synthetic peptide used in scientific research, particularly in the study of cyclin-dependent kinase 5 (CDK5) activity. CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The peptide [pThr3]-CDK5 Substrate (TFA) is designed to mimic the natural substrates of CDK5, allowing researchers to investigate the kinase’s activity and its role in different biological pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like [pThr3]-CDK5 Substrate (TFA) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves:
Automated SPPS: Automated systems perform the repetitive steps of SPPS, reducing manual labor and increasing throughput.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized using mass spectrometry and other analytical methods to ensure purity and correct sequence.
Analyse Des Réactions Chimiques
Types of Reactions
[pThr3]-CDK5 Substrate (TFA) can undergo various chemical reactions, including:
Phosphorylation: The threonine residue in the peptide can be phosphorylated by CDK5, which is a key reaction for studying kinase activity.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study the effects on CDK5 activity.
Common Reagents and Conditions
Phosphorylation: Kinase assays typically use adenosine triphosphate (ATP) as a phosphate donor and require specific buffer conditions (e.g., Tris-HCl, MgCl2).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce specific amino acid substitutions.
Major Products Formed
Phosphorylated Peptide: The primary product of phosphorylation reactions.
Oxidized or Reduced Peptide: Products of oxidation or reduction reactions, respectively.
Mutant Peptides: Peptides with specific amino acid substitutions.
Applications De Recherche Scientifique
[pThr3]-CDK5 Substrate (TFA) has several applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of peptides.
Biology: Essential for investigating the role of CDK5 in neuronal development, synaptic plasticity, and other cellular processes.
Medicine: Helps in understanding the mechanisms of neurodegenerative diseases, such as Alzheimer’s disease, where CDK5 activity is implicated.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents targeting CDK5.
Mécanisme D'action
The mechanism of action of [pThr3]-CDK5 Substrate (TFA) involves its interaction with CDK5. The peptide mimics the natural substrates of CDK5, allowing the kinase to phosphorylate the threonine residue. This phosphorylation event is crucial for studying CDK5 activity and its downstream effects. CDK5, when activated by its co-activator p35, phosphorylates the substrate, leading to changes in cellular signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[pSer]-CDK5 Substrate: A peptide with a serine residue instead of threonine, used to study CDK5 specificity.
[pTyr]-CDK5 Substrate: A peptide with a tyrosine residue, used for comparative studies with threonine and serine substrates.
Non-phosphorylated CDK5 Substrates: Peptides lacking phosphorylation sites, used as controls in kinase assays.
Uniqueness
[pThr3]-CDK5 Substrate (TFA) is unique due to its specific threonine residue, which is a preferred phosphorylation site for CDK5. This specificity allows for detailed studies of CDK5 activity and its role in various biological processes. The use of trifluoroacetic acid (TFA) as a counterion enhances the peptide’s stability and solubility, making it suitable for various experimental conditions.
Propriétés
Formule moléculaire |
C55H101F3N15O17P |
|---|---|
Poids moléculaire |
1332.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N15O15P.C2HF3O2/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35;3-2(4,5)1(6)7/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
Clé InChI |
QKAZHXZKNMQUIG-ZCKAZPTLSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)




